molecular formula C6H2O2S4 B14471004 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione CAS No. 66571-71-9

2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione

Cat. No.: B14471004
CAS No.: 66571-71-9
M. Wt: 234.3 g/mol
InChI Key: GJKMZDAWTVIRMO-UHFFFAOYSA-N
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Description

Contextualization within Tetrathiafulvalene (B1198394) (TTF) Chemistry and Analogues

2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione is a central precursor for the synthesis of tetrathiafulvalene (TTF) and its derivatives. acs.org TTF is a cornerstone molecule in the field of organic conductors, known for its strong electron-donating properties and its ability to form stable radical cations. oup.comdur.ac.uk The chemistry of TTF has been extensively explored, leading to the development of a vast array of analogues with modified electronic and structural properties. dur.ac.uk

The synthesis of many TTF derivatives involves the coupling of 1,3-dithiole units. Precursors like this compound are crucial in this context, providing the fundamental dithiole framework. By chemically modifying this precursor, researchers can systematically alter the properties of the resulting TTF analogues, influencing factors such as electron-donating strength and intermolecular interactions, which are critical for creating efficient charge-transporting materials. oup.com

Significance of 1,3-Dithiole Architectures in Redox-Active Systems

The 1,3-dithiole ring is a key structural motif in a multitude of redox-active systems. dur.ac.uk The presence of sulfur atoms in the five-membered ring imparts specific electronic characteristics, making these architectures suitable for applications where electron transfer is a key process. Molecules incorporating the 1,3-dithiole framework often exhibit stable, reversible redox states, a property that is essential for their use in organic electronics. nih.gov

The rigid and conjugated structure of molecules derived from 1,3-dithiole units facilitates the delocalization of electrons, which is fundamental to their charge-transport capabilities. nih.gov The redox behavior of these systems can be finely tuned by introducing different substituents onto the 1,3-dithiole rings. oup.com This tunability allows for the design of materials with specific energy levels and electrochemical properties, making 1,3-dithiole-based molecules highly versatile components for organic field-effect transistors, molecular switches, and conducting materials. oup.comdur.ac.uk The stability of different redox states in both non-coordinated and coordinated forms further enhances their utility in creating novel ditopic redox-active ligands. nih.gov

Compound Properties: this compound

PropertyValue
Alternate Names 1,3,4,6-Tetrathiapentalene-2,5-dione, Thiapendione, acs.orgwikipedia.orgDithiolo[4,5-d] acs.orgwikipedia.orgdithiole-2,5-dione
CAS Number 64394-45-2
Molecular Formula C₄O₂S₄
Molar Mass 208.28 g·mol⁻¹
Appearance Light orange to yellow to green crystalline powder
Melting Point 182 °C (decomposes)
Density ~2 g/cm³
Crystal Structure Monoclinic

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66571-71-9

Molecular Formula

C6H2O2S4

Molecular Weight

234.3 g/mol

IUPAC Name

4-(2-oxo-1,3-dithiol-4-yl)-1,3-dithiol-2-one

InChI

InChI=1S/C6H2O2S4/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h1-2H

InChI Key

GJKMZDAWTVIRMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=O)S1)C2=CSC(=O)S2

Origin of Product

United States

Synthetic Methodologies for 2h,2 H 4,4 Bi 1,3 Dithiole 2,2 Dione and Its Derivatives

Direct Synthesis Routes for 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione

Direct synthesis focuses on the coupling of two 1,3-dithiole units to form the central bi-dithiole structure. These methods are valued for their efficiency in constructing the target molecule's core framework.

The dimerization of 1,3-dithiole-2-one precursors is a primary method for creating the C=C double bond that links the two heterocyclic rings. This transformation typically involves a coupling reaction, often mediated by phosphorus reagents, which facilitates the desulfurization or deoxygenation of the precursors to yield the dimerized product. For instance, the dimerization of figshare.comacs.orgdithiolo[4,5-d] figshare.comacs.orgdithiolylidene]-5,5'-dione can be carried out to create a longer ligand structure. ucl.ac.uk

Phosphorus reagents, particularly trivalent phosphorus compounds like triethyl phosphite (B83602), are instrumental in the synthesis of tetrathiafulvalenes and their analogues from 1,3-dithiole-2-ones and related precursors. These reagents act as coupling agents through a reaction mechanism that involves the formation of a carbene intermediate. The reaction of 1,3-dithiole-2-ones with triethyl phosphite leads to the formation of the corresponding dimer, this compound. This method is widely applicable and can be used for cross-coupling reactions between different 1,3-dithiole-2-one derivatives. The utility of phosphoramidate (B1195095) methods has also been noted for its reliability and flexibility in complex syntheses. ethernet.edu.et

Table 1: Examples of Phosphorus-Reagent Mediated Dimerization

PrecursorPhosphorus ReagentProductReference
figshare.comacs.orgdithiolo[4,5-d] figshare.comacs.orgdithiolylidene]-5,5'-dioneTriethyl phosphite[2,2'-bi figshare.comacs.orgdithiolo[4,5-d] figshare.comacs.orgdithiolylidene]-5,5'-dione ucl.ac.uk
1,3-Dithiole-2-one derivativesTriethyl phosphiteTetrathiafulvalene (B1198394) derivatives ethernet.edu.et

Synthesis of 1,3-Dithiole-2-thione (B1293655) Building Blocks and Their Transformation to this compound Analogues

The synthesis of the target molecule often proceeds via the formation of 1,3-dithiole-2-thione, a versatile intermediate. This building block can then be converted to the corresponding 1,3-dithiole-2-one, which subsequently undergoes dimerization.

A prevalent method for synthesizing 3H-1,2-dithiole-3-thiones, which can be precursors to the desired 1,3-dithiole systems, involves the sulfuration of 3-oxoesters. nih.govresearchgate.net This reaction is commonly achieved using sulfurating agents such as Lawesson's reagent or a mixture of phosphorus pentasulfide (P4S10) and elemental sulfur. nih.govresearchgate.net The reaction conditions typically involve refluxing in a solvent like toluene. nih.gov An efficient procedure developed by Curphey utilizes a combination of P4S10, sulfur, and hexamethyldisiloxane (B120664) (HMDO), which often results in higher yields and simplified workup. mdpi.com

Table 2: Sulfuration Agents for 3-Oxoesters

Sulfuration AgentNotesReference
Lawesson's reagent and elemental sulfurA common and effective method. nih.govresearchgate.net
Phosphorus pentasulfide (P4S10)Can be used as an alternative to Lawesson's reagent. nih.gov
P4S10 / S8 / Hexamethyldisiloxane (HMDO)Often provides higher yields and simplifies purification. mdpi.com

Alpha-enolic dithioesters serve as valuable platforms for the synthesis of various sulfur-containing heterocycles, including 1,2-dithiole-3-thiones. mdpi.comchim.it These intermediates can be treated with elemental sulfur and a catalyst, such as indium(III) chloride (InCl3), under solvent-free conditions to yield 3H-1,2-dithiole-3-thiones in good to excellent yields. mdpi.com This method demonstrates good tolerance for a variety of functional groups. mdpi.com The resulting dithiole-thiones are key intermediates that can be further elaborated into the target bi-dithiole structures.

Electrochemical methods offer an alternative route for generating key precursors. For example, the electrochemical reduction of carbon disulfide can produce the 1,3-dithiole-2-thione-4,5-dithiolate dianion. d-nb.info This dianion is a crucial building block for constructing more complex dithiole systems. While this method can be limited to smaller batch sizes, it avoids the use of hazardous reducing agents like alkali metals. d-nb.info

Strategies for Functionalization and Derivatization of this compound Scaffolds

The inherent reactivity of the this compound core structure lends itself to a range of chemical transformations. These modifications are pivotal for tuning the molecule's properties and integrating it into larger, more complex systems. The following subsections detail specific strategies for the functionalization and derivatization of this important scaffold.

Organometallic coordination polymers (OMCPs) are a class of materials that combine the features of metal centers and organic ligands, often resulting in unique electronic, magnetic, and catalytic properties. nih.gov The this compound scaffold is a promising candidate for creating novel OMCPs due to the coordinating ability of its sulfur and oxygen atoms.

The synthesis of such polymers typically involves the reaction of the organic ligand with a metal salt under conditions that promote polymerization. For instance, a related compound, chemrxiv.orgdocumentsdelivered.comdithiolo[4,5-d] chemrxiv.orgdocumentsdelivered.comdithiole-2,5-dione, has been utilized in the synthesis of poly(nickel-ethylenetetrathiolate), an OMCP with potential applications in thermoelectrics. ucl.ac.uk A similar strategy could be employed with this compound, where the dione (B5365651) can be converted into a tetrathiolate ligand capable of coordinating with metal ions like nickel. The resulting polymer would feature a backbone of alternating metal centers and organic ligands, with the potential for long-range electron delocalization. chemrxiv.org

The general synthetic approach would involve the deprotection of a protected form of the dithiolene ligand, followed by coordination with a metal salt, such as nickel(II) acetate, in a suitable solvent like dimethylformamide (DMF). chemrxiv.org The properties of the resulting OMCP, including its conductivity and stability, would be highly dependent on the choice of metal and the specific reaction conditions. ucl.ac.uk

Ligand PrecursorMetal SaltResulting Polymer TypePotential Application
This compoundNickel(II) AcetatePoly(nickel-bis(dithiolene))Thermoelectrics, Organic Electronics
This compoundCopper(I) IodideCopper-bis(dithiolene) Coordination PolymerConducting Materials
This compoundPalladium(II) ChloridePalladium-bis(dithiolene) Coordination PolymerCatalysis

The this compound molecule is an excellent precursor for the synthesis of bis(dithiolene) proligands and their subsequent metal complexes. Dithiolene complexes are a well-studied class of coordination compounds with diverse applications in areas such as molecular conductors, magnetism, and nonlinear optics. ucl.ac.uk

The conversion of the dione into a dithiolene ligand typically involves a base-mediated hydrolysis of the carbonyl groups to generate the corresponding dithiolate. This dithiolate species can then be reacted with a variety of metal salts to form stable, often planar, bis(dithiolene) complexes. The choice of metal ion (e.g., nickel, palladium, platinum, gold) significantly influences the electronic properties of the resulting complex. researchgate.net

For example, the reaction of a related 1,3-dithiol-2-one (B14740766) with a base followed by the addition of a nickel(II) salt leads to the formation of a square planar nickel bis(dithiolene) complex. researchgate.net A similar reaction with this compound would be expected to yield a bimetallic complex, where each dithiolene unit coordinates to a metal center. These bimetallic complexes are of particular interest for the development of conducting and magnetic materials.

Starting MaterialReagentsProduct TypeKey Feature
This compound1. Base (e.g., NaOMe) 2. Metal Salt (e.g., NiCl₂)Bimetallic Bis(dithiolene) ComplexPotential for intramolecular electronic communication
This compound1. Base (e.g., KOH) 2. Metal Salt (e.g., K₂PtCl₄)Platinum Bis(dithiolene) ComplexPotential for use in catalysis and materials science
This compound1. Base (e.g., LiOH) 2. Metal Salt (e.g., HAuCl₄)Gold Bis(dithiolene) ComplexPotential for applications in medicine and nanotechnology

The Michael addition is a powerful carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com While the dithiole rings in this compound are not classic Michael acceptors, the carbonyl groups can be chemically modified to introduce α,β-unsaturation, thereby enabling Michael addition reactions.

For instance, the carbonyl groups could potentially be converted to exocyclic double bonds through a Wittig-type reaction. The resulting α,β-unsaturated system would then be susceptible to attack by a wide range of Michael donors, including carbanions, amines, and thiols (thia-Michael addition). srce.hr This strategy would allow for the introduction of a diverse array of functional groups onto the dithiole scaffold, leading to significant structural modifications.

The thia-Michael addition, in particular, is a highly efficient and "click"-like reaction that proceeds under mild conditions. nih.gov The addition of thiols to an appropriately activated this compound derivative would result in the formation of new carbon-sulfur bonds, which could be used to link the dithiole core to other molecular units or to introduce specific functionalities. srce.hr The reversibility of the thia-Michael addition under certain conditions also opens up possibilities for the creation of dynamic covalent systems. researchgate.net

Reaction TypeMichael DonorPotential ProductSignificance of Modification
Michael AdditionMalonates, NitroalkanesC-alkylated dithiole derivativeIntroduction of new carbon frameworks
Aza-Michael AdditionPrimary or Secondary AminesN-functionalized dithiole derivativeModification of electronic properties and solubility
Thia-Michael AdditionThiolsS-functionalized dithiole derivativeFormation of self-assembled monolayers, linking to biomolecules

Annulation and ring fusion reactions are synthetic strategies used to build additional rings onto an existing molecular framework, often leading to the formation of extended π-conjugated systems. scripps.edu Such systems are of great interest for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The this compound scaffold provides a platform for such transformations.

One potential approach involves the reaction of the dione with reagents that can form new rings across the existing dithiole units. For example, the reaction of a related 1,3-dithiole derivative with a sterically hindered o-quinone has been shown to result in the annulation of a new dithiole ring. beilstein-journals.org A similar strategy could be envisioned for this compound, where the carbonyl groups are first converted to more reactive species.

Furthermore, the dithiole rings themselves can participate in cycloaddition reactions, which can be a form of annulation. For instance, 1,3-dithiole-2-thiones can undergo [2+2] cycloaddition-retrocyclization reactions with electron-deficient alkynes to form tetrathiafulvalene (TTF) analogues. A similar reactivity pattern could potentially be exploited with this compound to create extended, fused π-systems. The resulting larger, more planar molecules would be expected to have smaller HOMO-LUMO gaps and enhanced intermolecular π-π stacking, which are desirable properties for organic semiconductor materials.

Reaction TypeReagentsResulting StructurePotential Application
BenzannulationDiels-Alder reaction with a suitable dieneBenzene-fused dithioleOrganic conductors and semiconductors
Thiophene (B33073) AnnulationGewald reaction precursorsThiophene-fused dithioleMaterials for organic thin-film transistors
Pyridazine AnnulationReaction with an azodicarboxylate followed by dehydrogenationPyridazine-fused dithioleElectron-deficient building blocks for functional materials

Theoretical and Computational Investigations of 2h,2 H 4,4 Bi 1,3 Dithiole 2,2 Dione Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Ground States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed examination of molecular geometries, electronic structures, and ground state properties. dur.ac.uk For systems related to 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione, such as π-extended tetrathiafulvalene (B1198394) (TTF) analogues and other dithiole derivatives, DFT calculations are crucial for understanding their fundamental electronic characteristics. dur.ac.uknih.govglobalresearchonline.net

Theoretical studies on related bis(1,3-dithiole) systems reveal that the ground state is significantly influenced by the planarity of the molecule and the nature of its substituents. nih.gov The electronic ground state of molecules with a p-quinodimethane (pQDM) backbone, which shares structural similarities, is understood to be a quinoidal singlet state. nih.gov DFT calculations help in determining the optimized geometries and confirming that these structures correspond to true energy minima by ensuring the absence of imaginary frequencies in vibrational mode calculations. globalresearchonline.net

The electronic properties of such molecules are highly dependent on the level of π-conjugation. In π-extended TTF derivatives, for example, a more rigid and planar molecular structure is beneficial for reducing the reorganization energy, which is a key parameter in charge transport materials. nih.gov The ground state electronic structure of these systems is often characterized by a significant degree of delocalization across the molecular framework, a feature that can be accurately modeled using DFT.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insights into the electronic structure by describing the charge distribution and bonding interactions within the molecule. nih.gov For dithiolate complexes, NBO analysis helps in understanding the nature of the metal-ligand and intra-ligand bonds, which are essential for characterizing the ground electronic state.

Analysis of Diradical Character and Spin States in Related Architectures

The concept of diradical character is of significant interest in the study of π-conjugated systems, as it can profoundly influence their electronic and magnetic properties. The diradical character arises from the near-degeneracy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can lead to an open-shell singlet ground state. mdpi.com

In architectures related to this compound, such as Thiele's hydrocarbon analogues, the diradical character can be tuned by chemical modifications. nih.gov Theoretical calculations show that electron-withdrawing groups tend to favor a quinoidal form with low diradical character, while electron-donating groups can enhance the diradical nature. nih.gov The singlet-triplet energy gap (ΔEST) is a key parameter used to quantify the diradical character; a smaller gap indicates a greater diradical nature. nih.gov

For some bis(dithiolene) complexes, computational studies have shown the possibility of an open-shell singlet ground state, which is indicative of significant diradical character. rsc.org The spin state of such molecules can be sensitive to their geometry. For certain molecular switches, distortion of the coordination sphere can trigger a spin-state transition, for instance, from a low-spin (LS) to a high-spin (HS) state. rsc.orgbohrium.com Computational models can predict the existence of a switching field that can induce the necessary geometric distortion to drive this spin transition. rsc.org

The table below summarizes the relationship between substituent effects and diradical character in Thiele-like compounds, which can serve as a model for understanding similar effects in this compound systems.

Substituent Type on Central RingEffect on Electronic FormResulting Diradical Character
Electron-Withdrawing GroupsFavors Quinoidal FormLow to Null
Electron-Donating GroupsFavors Aromatic-Diradical FormIncreased (if donation ≤ 6-π electrons)

Exploration of Molecular Orbitals and Energy Levels (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption properties and kinetic stability. bioinfopublication.org

In dithiole-containing systems, the HOMO and LUMO are typically π-like orbitals. For instance, in 1,2-dithiole-3-thione derivatives, the HOMO is often concentrated on the dithiolethione ring and sulfur atoms, while the LUMO is delocalized over the entire molecule. bioinfopublication.org A smaller HOMO-LUMO gap generally implies that the molecule is more reactive and can be more easily excited to a higher energy state. bioinfopublication.org

DFT calculations are widely used to compute the energies of the HOMO and LUMO and thus determine the HOMO-LUMO gap. globalresearchonline.netnih.gov For a series of bis-fused tetrathiafulvalenes, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to study their electronic properties, including the HOMO-LUMO gap. globalresearchonline.net The calculated HOMO and LUMO energies provide insights into the charge transfer that can occur within the molecules. nih.gov

The table below presents hypothetical HOMO, LUMO, and HOMO-LUMO gap energies for a series of related dithiole derivatives, illustrating how these values can be presented.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Derivative 1-5.8-2.53.3
Derivative 2-5.6-2.82.8
Derivative 3-6.0-2.43.6

Computational Prediction of Reaction Mechanisms and Activation Barriers

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions and predicting their feasibility by calculating activation barriers. nih.govmtak.hu For dithiole-containing compounds, theoretical studies can explore various reaction pathways, such as cycloadditions. nih.gov

For example, the cycloaddition reactions of o-thioquinones with 1,3-dienes have been investigated computationally to understand the competition between [2+4] and [4+2] pathways. nih.gov Such studies involve locating the transition state structures and calculating the activation energies for each potential reaction channel. The results can reveal which pathway is kinetically favored (lower activation barrier) and which is thermodynamically favored (more stable product). nih.gov

In the context of 1,3-dipolar cycloaddition reactions, computational studies can help to rationalize the reactivity and regioselectivity. mtak.hu The activation energies are often controlled by the distortion energies required for the reactants to reach the transition state geometry. mtak.hu By comparing the activation energies for different pathways, the observed product distribution can often be explained. nih.gov

The following table provides a conceptual representation of how activation barriers for different reaction pathways could be presented.

Reaction PathwayReactantsTransition State Energy (kcal/mol)Product
[2+4] CycloadditionDithiole + Diene15.2Spiro Adduct
[4+2] CycloadditionDithiole + Diene20.5Fused Adduct
Thermal DecompositionThis compound45.8Decomposition Products

Structural Elucidation of 2h,2 H 4,4 Bi 1,3 Dithiole 2,2 Dione and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Structures

No published X-ray crystallographic data for 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione could be found.

Conformational Analysis and Intermolecular Interactions (e.g., π-π Stacking)

Specific conformational analyses or studies on the intermolecular interactions, such as π-π stacking, for this compound are not available in the searched scientific literature.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

While general principles of spectroscopic techniques are well-documented, specific experimental data and interpretation for this compound are absent from the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

No specific ¹H or ¹³C NMR spectral data or assignments for this compound have been published.

Infrared (IR) and UV-Visible Spectroscopy for Elucidating Structural Features

Published IR and UV-Visible spectra for this compound, along with analyses of its structural features based on these techniques, could not be located. Research on related chromophores like 1,3-dithiole-2-thione (B1293655) shows electronic transitions in the near-UV and visible regions, but this data cannot be directly extrapolated to the target compound. ruc.dk

Electrochemical Behavior and Redox Chemistry of 2h,2 H 4,4 Bi 1,3 Dithiole 2,2 Dione Systems

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a primary technique for investigating the redox processes of TTF systems derived from 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione. gamry.comshu.ac.uk A typical CV experiment is conducted in a three-electrode cell containing a working electrode, a reference electrode (like Ag/AgCl), and a counter electrode, with the analyte dissolved in a solvent such as dichloromethane (B109758) or acetonitrile (B52724) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). acs.orgsfu.ca

When the potential is scanned, TTF derivatives exhibit two distinct and sequential oxidation waves, which are typically reversible. shu.ac.uk These two waves correspond to the stepwise removal of two electrons from the molecule:

First Oxidation: The neutral TTF molecule is oxidized to a stable radical cation (TTF•+).

Second Oxidation: The radical cation is further oxidized to a dication (TTF²+).

The cyclic voltammogram for a typical TTF derivative shows two pairs of anodic (oxidation) and cathodic (reduction) peaks. The potentials at which these events occur are a measure of the molecule's electron-donating strength. For the parent TTF, these oxidations occur at half-wave potentials (E¹/²) of approximately +0.34 V and +0.71 V versus a silver/silver chloride electrode. shu.ac.uk

The electron-donating capability of the TTF core can be finely tuned by adding substituents to the 1,3-dithiole rings. Electron-withdrawing groups (EWGs) make the molecule more difficult to oxidize, shifting the potentials to more positive values. beilstein-journals.org Conversely, electron-donating groups lower the oxidation potentials. This relationship is demonstrated by the electrochemical data for various substituted TTF derivatives. beilstein-journals.org

Table 1: Half-wave Oxidation Potentials (in Volts vs. Fc/Fc⁺) for Ethylenedithio-tetrathiafulvalene (EDT-TTF) Derivatives with Various Electron-Withdrawing Groups (EWG). Data sourced from reference beilstein-journals.org.
CompoundE¹/² (1)E¹/² (2)
EDT-TTF0.470.85
EDT-TTF-CO₂Me0.621.03
EDT-TTF-CF₃0.691.15
EDT-TTF-CN0.701.14
EDT-TTF-(CO₂Me)₂0.771.21
EDT-TTF-(CF₃)₂0.911.44
EDT-TTF-(CN)₂0.931.41

Analysis of Radical Cation and Dication Formation and Stability

The hallmark of the redox chemistry of TTF systems is the formation of remarkably stable oxidized species. The sequential one-electron oxidations lead to a radical cation (TTF•+) and a dication (TTF²+), both of which can be stable enough to be isolated as salts with suitable counterions. beilstein-journals.orgnih.govrsc.org

Radical Cation (TTF•+): The first oxidation product is a radical species with an unpaired electron. The stability of this radical cation is a key factor in the high conductivity of charge-transfer salts derived from TTF. The planarity and aromatic character of the 1,3-dithiolium rings in the oxidized state contribute to this stability.

Dication (TTF²+): The second oxidation removes another electron to form a closed-shell dication. While also stable, significant electrostatic repulsion between the two positive charges can exist. shu.ac.uk This repulsion can be mitigated by the molecular structure, such as by introducing spacer groups between the dithiole rings in "vinylogous" TTF derivatives. shu.ac.uk

The stability of these oxidized species allows for their characterization by various techniques. Salts of the radical cation and dication can be prepared through chemical oxidation using agents like antimony(V) pentachloride. rsc.org The resulting salts are often deeply colored and can be studied using techniques such as EPR spectroscopy for the paramagnetic radical cation and NMR spectroscopy for the diamagnetic dication. rsc.org The structure of a radical-cation salt derived from 2,2′-bi-1,3-dithiole has been determined by X-ray diffraction, revealing segregated columnar stacks of the cation and anion components, a common packing motif in conducting organic materials. rsc.org

Investigation of Electron Donor Capabilities and Charge Transfer Processes

The low oxidation potentials observed in cyclic voltammetry are a direct reflection of the strong electron donor (or π-donor) character of the TTF framework. nih.gov This property originates from the sulfur-rich dithiole rings. Systems derived from this compound are designed specifically to function as the donor component in charge-transfer (CT) complexes and salts. alfa-chemistry.com

When a strong electron donor like TTF is combined with a strong electron acceptor (like 7,7,8,8-tetracyanoquinodimethane, TCNQ), a charge-transfer complex is formed. In these materials, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. shu.ac.uk This process can lead to the formation of radical ion pairs (D•+A•−). shu.ac.uk

The extent of charge transfer and the solid-state packing of the donor and acceptor molecules determine the material's electrical properties. These materials can range from insulators and semiconductors to highly conducting molecular "metals" and even superconductors. nih.gov The ability to form stable radical cations is crucial, as the conductivity in these materials often arises from the movement of electrons through stacks of these partially oxidized donor molecules. beilstein-journals.org

Spectroelectrochemical Methods for Redox State Characterization

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide detailed information about the electronic structure of redox species as they are generated. acs.org For TTF systems, UV-Vis-NIR absorption spectroscopy is particularly informative. By performing spectroscopy on the solution within an electrochemical cell while the potential is controlled, one can directly correlate spectral changes with specific oxidation states. rsc.org

As the neutral TTF is oxidized, its absorption spectrum changes distinctly, allowing for the unequivocal identification of the radical cation and dication. acs.org

Neutral TTF: Typically absorbs in the UV region.

Radical Cation (TTF•+): The formation of the radical cation gives rise to new, strong absorption bands in the visible and near-infrared (NIR) regions. These bands are characteristic of the open-shell electronic structure.

Dication (TTF²+): Further oxidation to the dication results in the disappearance of the radical cation's absorption bands and the appearance of new bands, often at higher energies (shorter wavelengths) than those of the radical cation.

In some cases, particularly in polymer films or at high concentrations, the radical cations can form π-dimers, (TTF)₂²⁺. These dimers have their own unique spectral signatures, which can also be identified using spectroelectrochemical methods. acs.org This technique is essential for understanding the complex interplay of redox states and intermolecular interactions that govern the properties of TTF-based materials. acs.org

Applications and Advanced Materials Based on 2h,2 H 4,4 Bi 1,3 Dithiole 2,2 Dione

Role in Organic Conductors and Semiconductors

While 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione itself is a precursor, its core structure is fundamental to a class of highly successful organic conductors and superconductors. The 1,3-dithiole moiety is a key component in the design of molecules that can form conductive stacks in the solid state.

The core structure of this compound is a foundational component of the renowned donor molecule bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). Molecules containing the 5-ylidene-1,3-dithiole[4,5-d] ucl.ac.uknih.govdithiole-2-thione framework are significant synthetic precursors for creating multi-dimensional organic conductors and superconductors. nih.gov BEDT-TTF has been instrumental in the synthesis of a wide array of charge-transfer (CT) salts, many of which exhibit superconductivity at low temperatures. mdpi.com These CT salts are formed by the partial oxidation of the electron-donating BEDT-TTF molecules in the presence of an electron acceptor. In the crystalline state, these molecules arrange in stacks, facilitating the movement of charge carriers and leading to metallic conductivity and, in some cases, superconductivity.

The development of organic superconductors is a significant area of materials science, and the dithioldithione ligand and its chalcogen-substituted isologs have been extensively utilized in both organic and coordination chemistry since their initial synthesis. researchgate.net The ability to form stable radical cations and engage in strong intermolecular sulfur-sulfur interactions is a direct consequence of the inherent properties of the 1,3-dithiole rings.

The versatility of the 1,3-dithiole-2-thione (B1293655) functionality has been explored in the creation of novel poly(thiophene)s that incorporate fused redox-active substituents. nih.gov For instance, a fused tetrathiafulvalene (B1198394) (TTF)-thiophene monomer, 2,5-dibromothieno[3,4-d]-1,3-dithiole-2-ylidene-4,5-bis(hexylsulfanyl)-1,3-dithiole, has been synthesized and polymerized. nih.gov The resulting polymer demonstrated significant electrical conductivity in its neutral state, marking a key advancement in annelated TTF-thiophene polymers. nih.gov Such polymers combine the processability of polythiophenes with the exceptional electron-donating capabilities of the TTF core, which is derived from the 1,3-dithiole framework.

Utilization in Thermoelectric Materials Development

Recent research has highlighted the potential of organometallic coordination polymers (OMCPs) derived from dithiolate ligands for thermoelectric applications. ucl.ac.ukucl.ac.uk These materials can convert waste heat into useful electrical energy, and their properties can be systematically tuned.

A notable example is the synthesis of poly(nickel-[2,2'-bi(1,3-dithiolylidene)]-4,4',5,5'-tetrakis(thiolate)), referred to as Ni-diett. ucl.ac.uknih.gov This linear π-d conjugated organometallic coordination polymer is synthesized from a dimeric form of a precursor related to this compound. ucl.ac.uk The thermoelectric properties of such OMCPs, including the Seebeck coefficient, electrical conductivity, and power factor, can be effectively tuned by modifying the organic ligands. ucl.ac.uknih.gov

For instance, the use of different bridging moieties between the metal centers can alter the electronic structure and backbone geometry of the polymer. ucl.ac.ukrsc.org A comparative study between poly(nickel-benzene-1,2,4,5-tetrakis(thiolate)) (Ni-btt) and its isomer poly(nickel-benzene-1,2,3,4-tetrakis(thiolate)) (Ni-ibtt) revealed that a change in the ligand's isomeric structure from a linear to a zig-zag backbone can switch the material's charge carrier type from p-type to n-type. rsc.orgrsc.org This demonstrates the high degree of control achievable through ligand design.

The choice of the metal center also plays a crucial role in determining the thermoelectric performance. While much of the research has focused on nickel, other metal ions can be incorporated to further modulate the electronic properties of the coordination polymers. nih.govresearchgate.net

Below is a table summarizing the thermoelectric properties of some relevant poly(M-ett) and related polymers.

PolymerElectrical Conductivity (S/cm)Seebeck Coefficient (μV/K)Power Factor (μW/mK²)Carrier TypeReference
poly(Ni-ett) 67.5-139.6131.6n-type sciengine.com
poly(Ni-ett):PVDF aerogel 0.28-58.6-n-type ucl.ac.uk
Neat poly(Ni-ett) pellet 12.5-263.7n-type ucl.ac.uk
poly(Ni-btt) ---p-type rsc.orgrsc.org
poly(Ni-ibtt) ---n-type rsc.orgrsc.org

Design of Donor-Acceptor Systems and Chromophores

The electron-donating nature of the 1,3-dithiole moiety makes it a valuable component in the design of donor-π-acceptor (D-π-A) systems. mdpi.com These molecules are of great interest for their applications in photonics and optoelectronics due to their intramolecular charge transfer (ICT) characteristics. mdpi.comnih.gov

In D-π-A chromophores, the 1,3-dithiole unit can serve as the electron donor, linked via a π-conjugated spacer to an electron-acceptor group. rsc.org The absorption and emission properties of these systems can be fine-tuned by modifying both the donor and acceptor strengths, as well as the nature of the π-bridge. mdpi.comresearchgate.net For example, novel push-pull systems have been synthesized using a 1,3-dithiole moiety as the donor, a thiophene (B33073) ring as part of the spacer, and various strong acceptor groups. rsc.org

The photophysical properties of these D-π-A systems are studied through techniques such as UV-vis and fluorescence spectroscopy, electrochemistry, and theoretical calculations. mdpi.comresearchgate.net These investigations reveal how the energy levels (HOMO and LUMO) and the band gap can be modulated by altering the molecular structure. mdpi.com Such chromophores are being explored for applications including nonlinear optics, where a large change in refractive index with an applied electric field is desirable. mdpi.com

The table below presents optoelectronic data for a selection of donor-acceptor systems, illustrating the effect of structural modifications on their properties.

Compound TypeDonor MoietyAcceptor MoietyAbsorption Max (nm)Emission Max (nm)Band Gap (eV)Reference
D-π-A 2,2′-bi[3,2-b]thienothiophene1,1-dicyanomethylene-3-indanone--Low mdpi.comresearchgate.net
D-π-A 1,3-dithioleDicyanomethylene--- rsc.org
D-π-A DiphenylaminophenylCarbonyl-bridged bithiopheneVisible region-- mdpi.com

Building Blocks for Covalent Organic Frameworks (COFs) and Porous Materials

The pursuit of novel building blocks for constructing Covalent Organic Frameworks (COFs) and other porous materials has led researchers to explore sulfur-rich heterocyclic compounds. Among these, derivatives of the 4,4'-bi-1,3-dithiole scaffold, such as this compound, are notable precursors for creating advanced functional materials. This core structure is central to the well-known tetrathiafulvalene (TTF) molecule, a cornerstone of molecular electronics due to its exceptional redox properties. By functionalizing this dithiole core, scientists can design linkers for the synthesis of highly ordered, porous, and electroactive frameworks.

The primary strategy for integrating this class of compounds into COFs involves converting them into multitopic linkers, typically bearing reactive groups like aldehydes, which can then undergo polycondensation reactions with complementary monomers. The resulting TTF-based COFs inherit the remarkable electronic characteristics of the TTF unit, combined with the inherent porosity and high surface area of the COF architecture.

Recent research has successfully demonstrated the synthesis of both two-dimensional (2D) and three-dimensional (3D) TTF-based COFs. These materials exhibit not only high thermal and chemical stability but also tunable electronic properties, making them highly promising for a variety of applications.

Detailed Research Findings

The construction of TTF-based COFs typically involves the use of pre-designed TTF derivatives functionalized with reactive groups suitable for forming covalent linkages. For instance, an 8-connected TTF linker bearing eight aldehyde groups (TTF-8CHO) has been used to synthesize a 3D COF with a bcu topology. nih.gov Similarly, tetrahedral and trigonal TTF-based linkers have been employed to create 3D frameworks with pts topology. acs.org

These frameworks are characterized by high crystallinity and permanent porosity. The Brunauer–Emmett–Teller (BET) surface areas for these materials are exceptionally high, reaching values of up to 2359 m²/g for 2D structures and over 3000 m²/g for 3D frameworks. acs.orgnih.gov This extensive porosity is crucial for applications involving adsorption and storage. Thermogravimetric analysis confirms that these COFs are stable at temperatures up to 400°C under a nitrogen atmosphere. nih.gov Furthermore, they exhibit remarkable chemical stability, maintaining their crystalline structure in various organic solvents, boiling water, and even in strong acidic (3 M HCl) or basic (3 M NaOH) conditions for 24 hours. nih.gov

A key feature of TTF-COFs is the retention of the redox activity of the TTF units within the porous framework. Cyclic voltammetry studies confirm that the TTF moieties can undergo reversible oxidation processes. acs.org This electroactive nature allows the COFs' electronic properties to be tuned, for example, through chemical doping with electron acceptors like iodine. Upon doping, the electrical conductivity of these materials can be increased by several orders of magnitude, from insulating (1.8 × 10⁻⁷ S cm⁻¹) to semiconducting (1.4 × 10⁻² S cm⁻¹). acs.org

The unique combination of high surface area, stable porous structure, and accessible redox-active sites makes these materials exceptionally effective for specific applications. In the realm of environmental remediation, TTF-COFs have demonstrated an ultrahigh capacity for iodine capture, reaching up to 8.19 g/g. nih.govrsc.org This performance is attributed to a synergistic effect of physical adsorption within the pores and strong chemical interaction between the iodine and the electron-rich TTF units. nih.gov In the field of energy storage, these COFs have been investigated as high-voltage organic cathodes for lithium-ion batteries, showcasing high discharge potentials (~3.6 V vs. Li/Li⁺) and excellent cycling stability. rsc.org

The table below summarizes the key properties of representative TTF-based COFs.

COF NameDimensionalityTopologyBET Surface Area (m²/g)Key PropertiesPotential Applications
JUC-5602D-2359High thermal and chemical stabilityIodine Capture
JUC-5613D->2000High iodine uptake (8.19 g/g)Iodine Capture
JUC-5183Dpts>3000Tunable conductivity (up to 1.4 × 10⁻² S cm⁻¹)Molecular Electronics
JUC-5193Dpts>3000Redox-active frameworkEnergy Storage
TTF-8CHO-COF3Dbcu-Enhanced photo-electrical responsePhotodetectors, Photothermal Conversion

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Analogues

One promising avenue is the reaction of 4,5-dichloro-3,6-di-tert-butyl-o-benzoquinone with alkali metal gem-dithiolates, a method that could significantly broaden the range of substituents that can be introduced into the final product. beilstein-journals.org This approach allows for the attachment of the 1,3-dithiole ring to different backbone positions, offering a pathway to new chelating ditopic ligands. beilstein-journals.org The synthesis of analogues through phosphite-mediated coupling of 1,3-dithiole-2-thiones with various diones is another area ripe for exploration, enabling the creation of expanded π-systems. beilstein-journals.org

Furthermore, research into the synthesis of novel analogues by modifying the core structure or by introducing various functional groups is a critical future direction. nih.gov The creation of fluorinated derivatives, for example, has been achieved through photochemical O–H insertion reactions, demonstrating the potential for introducing unique electronic properties. nih.gov The exploration of different reaction conditions and light sources for these photochemical reactions could lead to even more efficient and selective syntheses of a broader range of analogues. nih.gov

Synthetic ApproachKey FeaturesPotential AnaloguesReference
Reaction with gem-dithiolates Extends the range of possible substituents.Chelating ditopic ligands, functionalized o-quinones. beilstein-journals.org
Phosphite-mediated coupling Enables the expansion of π-systems.Indenofluorene-extended TTFs, pyrrole-fused dithiole systems. beilstein-journals.org
Photochemical Insertion Allows introduction of specific functional groups (e.g., fluorinated moieties).Fluorinated 4-diazoisoquinoline-1,3(2H,4H)-diones and sulfoxide (B87167) analogues. nih.gov
Optimized Multi-step Synthesis Focuses on safety, eco-friendliness, and high purity.High-purity beilstein-journals.orgacs.org-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. d-nb.inforesearchgate.net

Advanced Spectroscopic and Microscopy Characterization of Electronic Properties

A deeper understanding of the electronic properties of 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione and its derivatives is essential for their application in electronic devices. Future research will increasingly rely on a combination of advanced spectroscopic techniques and high-resolution microscopy to probe these properties at the molecular and nanoscale.

Spectroscopic investigations, including UV-Vis-NIR absorption spectroscopy, will continue to be crucial for characterizing the electronic transitions and solvatochromic behavior of these compounds. acs.org Combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), provides powerful insights into the electronic structure, diradical character, and non-linear optical properties. acs.orgwisc.edu Such computational approaches are instrumental in understanding structure-property relationships, for instance, how the choice of ligands in a metal complex can be used to rationally design its diradical character. acs.org

In parallel, advanced microscopy techniques are becoming indispensable for characterizing the morphology and structure of materials derived from these compounds. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the micro- and nanostructures of materials, which is critical for understanding their performance. mdpi.comsemanticscholar.org The development of in situ and operando TEM, which allow for the observation of materials under reaction conditions, offers a pathway to directly correlate microstructural details with macroscopic performance, for example, in catalysis or electronic devices. oaepublish.com Atomic Force Microscopy (AFM) can provide detailed information on surface morphology and physical properties at the nanoscale. mdpi.com The integration of these microscopy techniques will be key to understanding how molecular packing and solid-state aggregation influence the bulk electronic properties. mdpi.comnih.gov

TechniqueInformation GainedRelevance to Research
UV-Vis-NIR Spectroscopy Electronic transitions, solvatochromism, optical properties.Characterizing new analogues and materials for optoelectronics. acs.orgnih.gov
Density Functional Theory (DFT) Electronic structure, diradical character, molecular orbitals.Guiding the rational design of molecules with specific electronic properties. acs.org
Transmission Electron Microscopy (TEM) Nanoscale morphology, crystal structure, phase evolution.Correlating material structure with electronic performance, especially with operando methods. mdpi.comoaepublish.com
Scanning Electron Microscopy (SEM) Surface morphology, microstructure.Evaluating the quality and structure of thin films and bulk materials. semanticscholar.org
Atomic Force Microscopy (AFM) Surface topography, physical properties at the nanoscale.Probing the surface of materials for device applications. mdpi.com

Rational Design of New Materials with Tailored Electronic Functions

The concept of rational design, where molecular structures are strategically engineered to achieve specific properties, is central to the future of materials science. uni-muenchen.de For compounds like this compound, this approach involves modifying the molecular framework to control electronic properties, intermolecular interactions, and solid-state packing.

One key strategy is the design of molecules for applications in nonlinear optics, where chromophores are engineered for large two-photon absorption (2PA) cross-sections. acs.org This involves creating symmetrical or asymmetrical structures with specific electron donor-acceptor motifs to enhance their 2PA response. acs.org The sulfur-rich scaffold of the bi-1,3-dithiole core provides a versatile platform for incorporating such design principles.

Another significant area is the development of sulfur-rich macrocycles and covalent organic frameworks (COFs). uni-muenchen.demit.edu By using dithiole-containing building blocks, it is possible to construct porous materials with unique electronic properties. The rational design of these frameworks, including the choice of linkers and the geometry of the building blocks, can influence properties like charge carrier mobility, photoluminescence, and gas storage capabilities. uni-muenchen.de The design of binary alloys as catalytic substrates for the controlled chemical vapor deposition (CVD) synthesis of two-dimensional (2D) materials is another example of rational design that could be applied to sulfur-containing systems. mdpi.com This method allows for precise control over the morphology, domain size, and quality of the resulting 2D materials. mdpi.com

The ultimate goal is to create a feedback loop where theoretical predictions guide the synthesis of new molecules, which are then characterized to refine the theoretical models. This iterative process is crucial for advancing the design of materials with tailored electronic functions for applications ranging from renewable energy storage to advanced electronics. mit.edu

Interdisciplinary Research with Condensed Matter Physics and Materials Science

The full potential of this compound and its derivatives can only be realized through strong interdisciplinary collaborations, particularly with condensed matter physics and materials science. The unique electronic structures of these sulfur-rich compounds make them ideal candidates for exploring fundamental physical phenomena and for developing next-generation materials.

In condensed matter physics, materials derived from this dithiole dione (B5365651), especially TTF-based conductors, have historically been crucial for studying phenomena like organic superconductivity and charge-density waves. d-nb.info Future research could focus on heterostructures created by stacking different 2D materials derived from these molecules, which may exhibit novel physical characteristics and functionalities. mdpi.com The study of diradical character in metal complexes containing dithiolene ligands, for instance, bridges molecular chemistry with the physics of magnetism and spintronics. acs.org

In materials science, the applications are broad and expanding. The development of sulfur-rich compounds as electrolytes for symmetric batteries represents a promising direction for energy storage. mit.edu The design of organometallic coordination polymers using dithiolene-type ligands for thermoelectric applications is another active area of research. ucl.ac.uk These materials aim to convert waste heat into useful electrical energy. Furthermore, the inherent properties of these compounds make them suitable for integration into advanced electronics, such as in organic light-emitting diodes (OLEDs) or as components in photosensors. uni-muenchen.de The collaboration between chemists synthesizing new molecules, physicists measuring their fundamental properties, and materials scientists fabricating and testing devices will be essential for translating molecular-level design into functional technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.